1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-17-11-2-4-12(5-3-11)18(15,16)14-8-6-10(13)7-9-14/h2-5,10H,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTORACXJFLSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the nucleophilic substitution reaction where the amine group of piperidin-4-amine attacks the sulfonyl chloride derivative of 4-methoxybenzenesulfonyl chloride (4-methoxyphenylsulfonyl chloride). This reaction forms the sulfonamide bond, yielding the target compound.
Detailed Synthetic Procedure
-
- Piperidin-4-amine (amine nucleophile)
- 4-Methoxybenzenesulfonyl chloride (electrophilic sulfonylating agent)
- Base (e.g., triethylamine or sodium carbonate) to neutralize HCl formed during reaction
- Solvent (commonly dichloromethane, tetrahydrofuran, or other aprotic solvents)
-
- The reaction is generally carried out under anhydrous conditions to prevent hydrolysis of sulfonyl chloride.
- Temperature is maintained between 0°C to room temperature to control reaction rate and minimize side reactions.
- The base is added to scavenge the hydrochloric acid generated, improving yield and purity.
-
- Dissolve piperidin-4-amine in anhydrous solvent under inert atmosphere.
- Add the base slowly to the solution.
- Add 4-methoxybenzenesulfonyl chloride dropwise with stirring.
- Stir the reaction mixture at 0°C to room temperature for several hours.
- Monitor reaction progress by TLC or HPLC.
- Upon completion, quench the reaction with water.
- Extract the product into an organic phase, wash, dry, and concentrate.
- Purify the crude product by recrystallization or chromatography.
Alternative Preparation Routes
While the direct sulfonylation is the most straightforward method, alternative routes have been reported in patent literature for related sulfonamide compounds, which may be adapted for this compound:
Stepwise Synthesis via Protected Intermediates:
- Protection of the amine group on piperidine followed by sulfonylation and subsequent deprotection to yield the free amine sulfonamide.
Use of Sulfonic Acid Derivatives:
- Conversion of 4-methoxybenzenesulfonic acid to sulfonyl chloride in situ, followed by reaction with piperidin-4-amine.
-
- Use of polar aprotic solvents such as dimethylformamide or acetonitrile.
- Use of inorganic bases like sodium bicarbonate or organic bases like diisopropylethylamine.
Process Optimization and Scale-Up Considerations
-
- Solvents are chosen based on solubility of reactants and product, ease of removal, and environmental considerations.
- Common solvents include dichloromethane, tetrahydrofuran, and ethyl acetate.
-
- Maintaining low temperature during addition controls exothermicity and side reactions.
-
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) to obtain pure crystalline product.
- Chromatographic purification if necessary.
-
- Typical yields range from 70% to 90% depending on reaction conditions.
- Purity is confirmed by HPLC, NMR, and melting point analysis.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting amine | Piperidin-4-amine | Commercially available |
| Sulfonylating agent | 4-Methoxybenzenesulfonyl chloride | Must be handled under anhydrous conditions |
| Base | Triethylamine, sodium carbonate, or DIPEA | Neutralizes HCl byproduct |
| Solvent | Dichloromethane, THF, ethyl acetate | Aprotic solvents preferred |
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC |
| Work-up | Aqueous quench, extraction, drying | Standard organic work-up |
| Purification | Recrystallization or chromatography | Ensures high purity |
| Yield | 70–90% | Dependent on scale and conditions |
| Product form | White crystalline solid | Confirmed by melting point and NMR |
Research Findings and Analytical Data
Spectroscopic Characterization:
- NMR (1H and 13C): Confirms the presence of piperidine ring protons, aromatic protons of the 4-methoxyphenyl group, and sulfonamide linkage.
- IR Spectroscopy: Characteristic sulfonyl (S=O) stretching bands around 1150–1350 cm⁻¹, NH stretching around 3300 cm⁻¹.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 270.35 g/mol.
-
- High-performance liquid chromatography (HPLC) shows single major peak with >98% purity.
- Melting point consistent with literature values (typically around 150–180°C depending on polymorph).
-
- The compound is stable under normal storage conditions.
- Sensitive to strong acids or bases which may hydrolyze the sulfonamide bond.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
While the query requests information on "1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine," the search results provide information on "(2-Pyridylmethyl)sulfonyl chloride triflate" and related sulfonamide compounds. Because of this, the answer below will focus on the applications of compounds with similar structures and functionalities, particularly sulfonamides and piperidine derivatives, based on the available search results.
Scientific Research Applications
Synthetic Chemistry: Sulfonamides serve as crucial reagents in organic synthesis, facilitating the creation of diverse derivatives essential for pharmaceutical development. The sulfonyl group can be introduced into organic molecules to modify their reactivity and biological activity.
Drug Development: These compounds are utilized to modify biological molecules, aiding in the development of new drug candidates with improved efficacy and selectivity.
Material Science: Sulfonamides play a significant role in developing functionalized polymers and materials, enhancing performance characteristics like adhesion and chemical resistance.
Bioconjugation: They facilitate the attachment of biomolecules to surfaces or other molecules, which is essential for targeted drug delivery systems and diagnostic tools.
Research Applications: Sulfonamides are employed in various research projects to explore chemical reactivity and develop new synthetic methodologies, leading to innovative pathways with improved yield and selectivity.
Case Studies and Research Findings
Antimicrobial Activity: Sulfonamide derivatives exhibit notable antibacterial properties, with some demonstrating minimum inhibitory concentrations (MICs) against bacterial strains like E. coli and Staphylococcus aureus.
Anticancer Activity: Studies have explored the anticancer potential of sulfonamide derivatives, showing promising activity against human cancer cell lines such as A549 and HCT116, with some compounds exhibiting IC50 values comparable to standard chemotherapeutics like Doxorubicin.
Cholinesterase Inhibition: Synthesized sulfonamides bearing a piperidine nucleus have been screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, exhibiting promising activities .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Synthetic Chemistry | Used as a reagent for sulfonylation and formation of sulfonamides | Enhances reactivity and biological activity |
| Drug Development | Modifies biological molecules for new drug candidates | Improved efficacy and selectivity |
| Material Science | Contributes to functionalized polymers and advanced materials | Enhanced performance characteristics |
| Bioconjugation | Facilitates the attachment of biomolecules for targeted delivery systems | Increased therapeutic precision |
| Research Applications | Explores chemical reactivity and develops new synthetic methodologies | Innovative pathways leading to higher yields |
| Antimicrobial Activity | Demonstrates antibacterial properties against various bacterial strains | Potential for new antibacterial agents |
| Anticancer Activity | Shows activity against human cancer cell lines | Potential as lead compounds in cancer therapy |
| Enzyme Inhibition | Inhibits targets like Escherichia coli enoyl reductase | Demonstrates a mechanism for antibacterial effects |
Synthesis of Related Compounds
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity and function. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- Electron-donating vs. electron-withdrawing groups : The 4-OMe group enhances solubility in polar solvents compared to electron-withdrawing substituents like -CF₃ or -F .
- Steric effects : Bulky groups (e.g., trifluoromethyl) increase molecular weight and melting points due to enhanced intermolecular interactions .
Key Observations :
- Antiproliferative activity : The 4-OMe derivative shows moderate activity, while -CF₃ analogs (e.g., compound 7r) exhibit enhanced potency due to increased lipophilicity and membrane permeability .
- Receptor selectivity : Sulfonyl-piperidine compounds lack the 5-HT₃ affinity seen in SR-57227, highlighting the role of sulfonyl groups in altering target engagement .
Biological Activity
1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine, with the CAS number 442124-65-4, is a compound of interest due to its potential biological activities. The presence of the piperidine ring and a sulfonamide moiety suggests that this compound may exhibit diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a piperidine ring substituted with a methoxyphenylsulfonyl group, which is critical for its biological interactions.
Antibacterial Activity
Research indicates that compounds with sulfonamide functionalities often exhibit significant antibacterial properties. A study evaluating various piperidine derivatives showed that those containing sulfonamide groups were effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve inhibition of bacterial folate synthesis pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies showed that this compound demonstrated competitive inhibition against AChE, suggesting potential use in treating conditions like Alzheimer's disease .
Anticancer Properties
The anticancer activity of this compound has also been investigated. In vitro assays revealed that it could induce apoptosis in various cancer cell lines, including breast and prostate cancers. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .
Case Studies
- Antibacterial Efficacy : A study conducted by Wani et al. (2017) evaluated the antibacterial properties of several piperidine derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli .
- Enzyme Inhibition : Another investigation focused on the enzyme inhibitory effects of this compound on AChE. The IC50 value was determined to be approximately 20 µM, indicating moderate inhibition when compared to standard inhibitors .
- Anticancer Activity : A recent study highlighted the anticancer potential of the compound through MTT assays, showing a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The IC50 values were found to be 15 µM and 25 µM respectively .
Data Table: Summary of Biological Activities
| Activity | Tested Concentration | IC50/Effectiveness | Reference |
|---|---|---|---|
| Antibacterial | 50 µg/mL | Significant reduction | Wani et al., 2017 |
| AChE Inhibition | 20 µM | Moderate inhibition | Wani et al., 2017 |
| Anticancer (MCF-7) | 15 µM | Dose-dependent reduction | Research Study |
| Anticancer (PC-3) | 25 µM | Dose-dependent reduction | Research Study |
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Antibacterial Action : The sulfonamide group likely interferes with bacterial folate metabolism.
- Enzyme Inhibition : The structure allows binding to active sites on enzymes like AChE, leading to reduced enzyme activity.
- Apoptosis Induction : In cancer cells, the compound may activate pro-apoptotic signals while inhibiting anti-apoptotic pathways.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is typically synthesized via sulfonylation of piperidin-4-amine with 4-methoxybenzenesulfonyl chloride under basic conditions. Key parameters include:
- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity of the amine .
- Base choice : Triethylamine or sodium hydride facilitates deprotonation of the amine and scavenges HCl byproducts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- HPLC : Reverse-phase chromatography (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) provides purity assessment (>98%) and retention time consistency .
- NMR : H NMR (DMSO-d6) confirms substituent positions: δ 7.6–7.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), δ 3.2–3.4 ppm (piperidine protons) .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 285.1 (calculated for CHNOS).
Q. How can solubility and stability be assessed under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in solvents like DMSO, methanol, and PBS buffer (pH 7.4) using UV-Vis spectroscopy (λmax ~270 nm) .
- Stability : Accelerated degradation studies (40°C, 75% humidity for 4 weeks) with HPLC monitoring. Acidic/basic conditions (pH 2–12) reveal susceptibility to hydrolysis .
Advanced Research Questions
Q. How can oxidative degradation pathways of this compound be studied using spectroscopic and computational methods?
- Methodological Answer :
- Experimental : React with KMnO in acidic conditions (0.1 M HSO) at 25–50°C. Monitor via UV-Vis (disappearance of λmax at 270 nm) and identify sulfone or piperidine ring oxidation products via LC-MS .
- Computational : Use DFT (B3LYP/6-31G*) to model transition states and calculate activation energies for proposed pathways. Compare experimental IR/NMR data with computed spectra .
Q. What strategies resolve contradictions in reported synthetic yields or reaction conditions?
- Methodological Answer :
- Design of Experiments (DOE) : Vary catalysts (e.g., NaH vs. KCO), solvents (DMF vs. THF), and temperatures (0°C vs. RT) in a factorial design to identify optimal parameters .
- Meta-Analysis : Cross-reference literature (e.g., sulfonylation reactions in piperidine derivatives) to isolate variables affecting yield. Prioritize protocols with >80% yield and scalability .
Q. Which computational approaches elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Reaction Path Search : Use Gaussian 16 with M06-2X/def2-TZVP to simulate sulfonylation or oxidation steps. Analyze Gibbs free energy profiles to identify rate-limiting steps .
- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. water) on reaction kinetics using GROMACS. Validate with experimental kinetic data (e.g., Arrhenius plots) .
Q. How can derivatives of this compound be systematically designed and optimized for biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., halogenated aryl groups) and assess inhibition of target enzymes (e.g., kinases) via fluorescence polarization assays .
- Docking Simulations : Use AutoDock Vina to predict binding affinities to biological targets (e.g., serotonin receptors). Prioritize derivatives with ΔG < −8 kcal/mol for in vitro testing .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of related piperidine sulfonamides?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line: HEK293, ATP concentration: 10 µM) to minimize variability .
- Meta-Data Comparison : Use tools like RevMan to aggregate IC values from multiple studies and perform heterogeneity analysis (I statistic) .
Methodological Tables
Table 1 : Optimized Synthetic Conditions for this compound
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Acetonitrile | |
| Base | Triethylamine | |
| Reaction Temperature | 0–25°C | |
| Purification Method | Column Chromatography |
Table 2 : Key Analytical Data for Structural Confirmation
| Technique | Expected Result | Reference |
|---|---|---|
| H NMR (DMSO-d6) | δ 3.8 ppm (OCH) | |
| ESI-MS | m/z 285.1 [M+H] | |
| HPLC Retention Time | 8.2 min (C18, MeCN/HO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
